4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom and an ethylphenyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 4-ethylphenylhydrazine under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is heated for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by employing microwave-assisted synthesis techniques. This approach significantly reduces reaction times and enhances yields. Additionally, the use of continuous flow reactors can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in solvents such as toluene or ethanol.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidines.
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Coupling Reactions:
Scientific Research Applications
4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-Aminopyrazolo[3,4-d]pyrimidine
- 4-Bromopyrazolo[3,4-d]pyrimidine
Comparison: While these compounds share a similar core structure, 4-Chloro-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the ethylphenyl group, which enhances its lipophilicity and potentially its bioavailability. This structural modification can result in improved pharmacokinetic properties and increased efficacy in biological applications .
Properties
Molecular Formula |
C13H11ClN4 |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-chloro-1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11ClN4/c1-2-9-3-5-10(6-4-9)18-13-11(7-17-18)12(14)15-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
XXIGXHGFPZZHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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